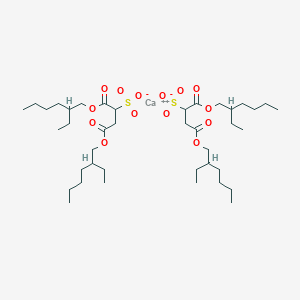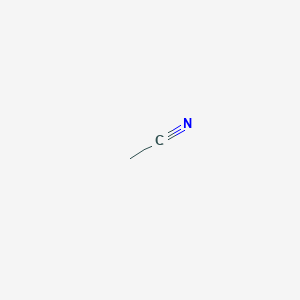
Docusate calcium
Overview
Description
Docusate calcium, also known as calcium bis(1,4-bis(2-ethylhexyl)oxy)-1,4-dioxobutane-2-sulfonate, is a chemical compound primarily used as a stool softener. It is a derivative of dioctyl sulfosuccinate and is commonly employed in the treatment of constipation. This compound works by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass .
Mechanism of Action
Target of Action
Docusate calcium, also known as dioctyl calcium sulfosuccinate, primarily targets the intestinal tract . Its role is to act as a stool softener, making it easier for patients to pass stools .
Mode of Action
This compound is an anionic surfactant that reduces the surface tension of the oil-water interface of the stool . This reduction in surface tension allows for enhanced incorporation of water and fat into the feces, which softens the stool .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the absorption of water in the gut . By reducing the surface tension of the stool, this compound promotes the incorporation of water and fats into the stool, which softens it and makes it easier to pass .
Pharmacokinetics
This compound is absorbed from the gastrointestinal tract . The onset of action for this compound is typically between 12 to 72 hours . It is excreted via bile .
Result of Action
The primary result of this compound’s action is the softening of the stool, which makes it easier for patients to pass . This is particularly beneficial for patients suffering from constipation associated with dry, hard stools .
Action Environment
The action of this compound is influenced by the environment within the gastrointestinal tract. Factors such as the amount of water and fat present in the gut can impact the efficacy of this compound . Additionally, the stability and efficacy of this compound can be influenced by factors such as pH levels and the presence of other substances in the gut.
Biochemical Analysis
Biochemical Properties
Docusate Calcium interacts with the biochemical components of the stool, specifically the oil and water interface. By reducing the surface tension at this interface, this compound allows for the easier passage of water and lipids into the stool mass . This interaction alters the physical properties of the stool, making it softer and easier to pass .
Cellular Effects
The primary cellular effect of this compound is the alteration of water and lipid absorption in the cells lining the gut. This results in a softer stool that is easier to pass
Molecular Mechanism
The molecular mechanism of this compound involves the reduction of surface tension at the oil and water interface within the stool. This facilitates the passage of water and lipids into the stool mass, making the stool softer and easier to pass
Temporal Effects in Laboratory Settings
The effects of this compound generally manifest within 12 to 72 hours of administration
Preparation Methods
Synthetic Routes and Reaction Conditions: Docusate calcium is synthesized through the esterification of sulfosuccinic acid with 2-ethylhexanol, followed by neutralization with calcium hydroxide. The reaction involves the following steps:
Esterification: Sulfosuccinic acid reacts with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid to form dioctyl sulfosuccinate.
Neutralization: The resulting dioctyl sulfosuccinate is then neutralized with calcium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified through crystallization and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Docusate calcium primarily undergoes hydrolysis and oxidation reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed using strong acids such as hydrochloric acid or strong bases like sodium hydroxide. The reaction typically occurs at elevated temperatures.
Major Products Formed:
Hydrolysis Products: The hydrolysis of this compound results in the formation of sulfosuccinic acid and 2-ethylhexanol.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids and other oxidized derivatives.
Scientific Research Applications
Docusate calcium has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: this compound is employed in biological research to study its effects on cell membranes and its role as a surfactant.
Medicine: It is widely used as a stool softener in the treatment of constipation. Additionally, it is used in the formulation of certain pharmaceutical products to enhance drug solubility and absorption.
Industry: this compound is used in the manufacturing of personal care products, such as shampoos and lotions, due to its surfactant properties
Comparison with Similar Compounds
Docusate sodium: Similar to docusate calcium, docusate sodium is a stool softener used to treat constipation. The primary difference lies in the counterion, with sodium replacing calcium.
Docusate potassium: Another variant, docusate potassium, also serves as a stool softener with similar properties.
Uniqueness: this compound is unique in its use of calcium as the counterion, which may offer specific benefits in terms of calcium supplementation. studies suggest that docusate sodium may be more effective in providing constipation relief compared to this compound .
Properties
CAS No. |
128-49-4 |
|---|---|
Molecular Formula |
C20H38CaO7S |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
calcium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H38O7S.Ca/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25); |
InChI Key |
ANVYQRLTCVRYMF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Ca+2] |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[Ca] |
Key on ui other cas no. |
128-49-4 |
Pictograms |
Irritant |
Related CAS |
10041-19-7 (Parent) |
Synonyms |
Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B125039.png)






![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)


![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)
![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)
